![molecular formula C19H15F3N2O4 B3009470 N-(2-methoxy-5-(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide CAS No. 955683-67-7](/img/structure/B3009470.png)
N-(2-methoxy-5-(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation, amination, cyclization, and reflux processes. For instance, the synthesis of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides involved different spectroscopic techniques to confirm the structures of the synthesized compounds . Similarly, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensation of specific precursors . These methods are indicative of the complex synthetic routes that may be involved in the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques, including infrared, nuclear magnetic resonance (NMR), mass spectroscopy, and single-crystal X-ray diffraction . These techniques are crucial for determining the precise molecular structure and confirming the successful synthesis of the target compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are characterized by specific reactivity patterns, such as the formation of amide bonds and the cyclization of intermediate products. For example, the synthesis of N′-(4-methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide involved an acid-catalyzed reaction . These reactions are carefully controlled to achieve the desired product with high yield and purity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds, such as solubility, melting points, and crystal structures, are determined after synthesis. The crystal structure of one compound was determined to belong to the monoclinic system, which provides insights into the compound's solid-state characteristics . The biological activities of these compounds, such as anti-inflammatory and anticancer properties, are also evaluated, which is a critical aspect of their chemical properties .
Scientific Research Applications
Synthesis and Application in Macrolide Synthesis
Oxazoles, including compounds similar to N-(2-methoxy-5-(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, can act as masked forms of activated carboxylic acids. They are useful in the synthesis of macrolides, such as recifeiolide and curvularin, through photooxygenation reactions. This process involves the formation of triamides upon reaction with singlet oxygen, demonstrating their utility in complex organic synthesis (Wasserman, Gambale, & Pulwer, 1981).
Cycloaddition Reactions for Novel Structures
The compound has potential use in cycloaddition reactions, as seen in studies involving similar oxazole derivatives. These reactions can lead to the formation of unusual bicyclic and tricyclic structures, contributing to the development of new chemical entities with potential applications in material science and drug development (Gucma & Gołębiewski, 2014).
Oxidative Gold Catalysis in Organic Synthesis
Research indicates that oxazole derivatives are key intermediates in gold-catalyzed oxidative reactions. These processes are essential for the modular synthesis of oxazole rings, a crucial structural motif in natural products and pharmaceuticals. The use of bidentate ligands in these reactions can modulate the reactivity of gold carbenes, enhancing the selectivity and efficiency of oxazole formation (Luo, Ji, Li, & Zhang, 2012).
Cytotoxicity and Molecular Docking Studies for Cancer Research
Compounds bearing the oxazole ring, including derivatives of N-(2-methoxy-5-(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, have been synthesized and evaluated for their anticancer activities. These studies involve cytotoxicity assessments against various cancer cell lines and molecular docking to understand their potential mechanism of action. This research contributes to the discovery of new anticancer agents (Shinde, Fatema, Dhawale, & Farooqui, 2022).
Corrosion Inhibition for Mild Steel
The oxazole structure is also found in compounds used for corrosion inhibition in metals. This application is crucial for extending the lifespan of metal components in various industrial applications. Studies on similar compounds show significant efficiency in preventing corrosion, highlighting the versatility of oxazole derivatives in materials science (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
properties
IUPAC Name |
5-(4-methoxyphenyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4/c1-26-13-6-3-11(4-7-13)16-10-23-18(28-16)17(25)24-14-9-12(19(20,21)22)5-8-15(14)27-2/h3-10H,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBNQNXDQCHQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide |
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